molecular formula C25H31N3O5 B606594 Cenerimod CAS No. 1262414-04-9

Cenerimod

Cat. No. B606594
CAS RN: 1262414-04-9
M. Wt: 453.54
InChI Key: KJKKMMMRWISKRF-FQEVSTJZSA-N
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Description

Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator . It has been used in trials for the treatment of systemic lupus erythematosus (SLE) . It inhibits the egress of lymphocytes into the circulation .


Molecular Structure Analysis

This compound has a molecular formula of C25H31N3O5 . It belongs to the class of organic compounds known as phenyloxadiazoles . The InChI key of this compound is KJKKMMMRWISKRF-FQEVSTJZSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 453.54 g/mol . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not detailed in the available literature.

Scientific Research Applications

  • Modulation of T and B Cell Migration : Cenerimod effectively prevents migration of T and B cells, a process crucial in autoimmune disorders like SLE. It was shown to prevent these cells' migration in a concentration-dependent manner, highlighting its potential as a therapeutic agent in autoimmune diseases (Schlicher et al., 2022).

  • Clinical Trials for SLE : this compound has been evaluated in a double-blind, placebo-controlled, proof-of-concept study for treating SLE. The study found that this compound can significantly reduce total lymphocyte count and improve clinical and biological indicators of SLE, suggesting its potential as an effective treatment for this condition (Hermann et al., 2019).

  • Pharmacokinetics and Metabolism : Research on the absorption, distribution, metabolism, and excretion of this compound in healthy subjects showed that it is primarily excreted in feces and to a lesser extent in urine. This study provides important insights into the pharmacokinetics of this compound, essential for its clinical application (Boof et al., 2020).

  • Effect on Lymphocyte Counts in SLE Patients : this compound has been shown to induce a dose-dependent reduction in circulating lymphocyte counts in patients with SLE. This reduction in lymphocyte counts is consistent with the desired therapeutic effect for treating autoimmune disorders like SLE (Strasser et al., 2020).

  • Compatibility with Oral Contraceptives : A study investigating the interaction between this compound and a combined oral contraceptive found that this compound does not significantly affect the pharmacokinetics of the contraceptive, suggesting that it can be safely used in women of childbearing potential undergoing treatment for SLE (Juif et al., 2022).

Mechanism of Action

Target of Action

Cenerimod is an investigational, highly selective modulator of the S1P1 receptor . The S1P1 receptor is a type of sphingosine-1-phosphate receptor that plays a crucial role in the immune system, particularly in the migration of lymphocytes (a type of white blood cell) from lymphoid organs into the bloodstream .

Mode of Action

this compound works by binding to the S1P1 receptors on lymphocytes, inducing internalization of these receptors . This action inhibits the egress of lymphocytes from lymphoid organs into the circulation . By reducing the number of autoreactive lymphocytes in the blood, this compound can potentially decrease the autoimmune response seen in diseases like systemic lupus erythematosus (SLE) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the S1P-S1P1 receptor signaling pathway. By modulating this pathway, this compound can influence the migration of lymphocytes and their distribution in the body . This modulation can lead to a reduction in circulating T and B lymphocytes, including antibody-secreting cells, and a decrease in inflammatory biomarkers such as interferon-alpha .

Pharmacokinetics

It has been observed that this compound leads to dose-proportional trough plasma concentrations and reaches steady-state conditions after 4 weeks of once-daily dosing .

Result of Action

Action Environment

It is known that the effect of this compound was evaluated in different environmental conditions using animal models of sjögren’s syndrome

Safety and Hazards

Cenerimod has been evaluated in clinical trials for safety. In a study, this compound was found to cause a statistically significant dose-dependent reduction in total lymphocyte count. All groups reported similar, non-dose-related frequencies of treatment-emergent adverse events . A small, dose-related, non-clinically relevant decrease in heart rate was observed in the first 6 hours after initiation .

Future Directions

Cenerimod has shown promise in attenuating inflammatory injury and end organ damage in preclinical studies of systemic lupus erythematosus, rheumatoid arthritis, and systemic sclerosis . Further investigation in larger patient populations with longer treatment duration is warranted .

properties

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262414-04-9
Record name Cenerimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenerimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)-
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CENERIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786
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Q & A

A: Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator. [, ] It exerts its effects by binding to the S1P1 receptor and inducing its internalization. [, , ]

A: this compound binding to S1P1 prevents lymphocytes from egressing from lymphoid organs, effectively sequestering them within these tissues. [, , , ] This leads to a reduction of circulating lymphocytes in the bloodstream. [1-4, 6, 10]

A: By reducing the number of circulating lymphocytes, this compound aims to decrease the availability of pathogenic autoimmune cells in the bloodstream and their migration to inflamed tissues. [, , , , ] This mechanism has been explored for its therapeutic potential in various autoimmune diseases. [, , , , ]

A: While the exact chemical structure hasn't been explicitly disclosed in the provided abstracts, they refer to this compound as a "selective S1P1 receptor modulator" [, , ] and provide information about its synthesis. []

ANone: The provided abstracts primarily focus on the pharmacological aspects of this compound rather than its material properties.

A: this compound functions as a selective S1P1 receptor modulator, influencing biological pathways rather than directly catalyzing chemical reactions. [, , , ] The provided research focuses on its therapeutic potential in autoimmune diseases.

A: While the abstracts don't provide specific details, one mentions the development of a "translational in silico indication discovery framework" [], suggesting the use of computational approaches in understanding this compound's potential applications.

ANone: The provided abstracts do not delve into specific SAR studies for this compound.

A: this compound is formulated for oral administration. [1-4, 6] One study investigated the "food effect" on this compound's pharmacokinetics, suggesting efforts to optimize its delivery. []

ANone: The provided research focuses primarily on the clinical development and preclinical evaluation of this compound, with limited emphasis on environmental impact or specific safety regulations.

A: this compound reaches peak plasma concentrations (tmax) between 5.0 and 6.2 hours after oral administration. []

A: this compound is primarily metabolized into a metabolite termed M32, which is found in both urine and feces. [] No major metabolites were identified in plasma. []

A: Following oral administration, the majority of the this compound dose is excreted in feces (58-100%), with a smaller proportion eliminated in urine (4.6-12%). []

A: this compound has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. [] This suggests a potential for accumulation, which is further explored in a study using modeling approaches. []

A: A dedicated study revealed that food does not significantly influence the pharmacokinetic profile of this compound. []

A: A comparative study in healthy Japanese and Caucasian subjects demonstrated that ethnicity does not significantly alter the pharmacokinetics or pharmacodynamics of this compound. [] This finding supports the use of consistent dosing regimens across different ethnic groups.

A: Researchers utilized flow cytometry to assess this compound-induced S1P1 receptor internalization in lymphocytes obtained from both healthy individuals and Systemic Lupus Erythematosus (SLE) patients. [, ] They also employed real-time migration assays to investigate the impact of this compound on the migration of primary human T and B lymphocytes towards S1P. []

A: Preclinical studies employed the MRL/lpr mouse model, a well-established model for SLE. [, , ] In this model, this compound treatment demonstrated several beneficial effects, including reduced immune cell infiltration in organs like the kidney and brain, decreased proteinuria, and improved survival. [, , ] Further research involved murine models of rheumatoid arthritis [] and Sjögren's syndrome, [, ] highlighting this compound's potential in various autoimmune conditions.

A: Two Phase 2 clinical trials (CARE - NCT03742037 and ID-064A203) explored the safety, efficacy, and pharmacodynamics of this compound in individuals with SLE. [] this compound demonstrated a dose-dependent reduction in total lymphocyte count. [, ] Additionally, it significantly decreased levels of anti-double-stranded DNA (anti-dsDNA) antibodies, a crucial biomarker in SLE. [] Importantly, this compound exhibited a favorable safety profile in these trials. [, ]

A: Following promising Phase 2 results, this compound progressed to Phase 3 clinical trials (OPUS - NCT05648500) for evaluating its efficacy and safety in patients with moderate to severe SLE. [] Additionally, researchers are investigating its potential in other autoimmune diseases like Sjögren's syndrome. [, ]

ANone: The provided abstracts do not specifically address resistance mechanisms associated with this compound.

A: Preclinical studies in mice revealed that this compound was well-tolerated. [] In clinical trials involving healthy subjects, this compound was generally safe and well-tolerated. [, , ] Transient decreases in heart rate and blood pressure were observed at higher doses, a common effect of S1P1R modulators. []

A: In clinical trials for SLE, researchers monitored total lymphocyte count and anti-double-stranded DNA (anti-dsDNA) antibody levels as pharmacodynamic biomarkers. [] this compound's treatment led to a reduction in both of these markers, suggesting potential efficacy in modulating the disease process. []

A: One abstract mentions exploring the impact of this compound on "immunologic biomarkers associated with higher rates of" specific outcomes in SLE. [] This implies ongoing research to identify more specific biomarkers for predicting treatment response or potential adverse events.

A: Researchers utilized radiolabelled 14C-Cenerimod in a mass balance study to characterize its absorption, distribution, metabolism, and excretion. [] This approach allowed for a comprehensive understanding of this compound's fate in the body.

ANone: The provided abstracts primarily focus on the pharmaceutical and clinical aspects of this compound, without delving into its environmental impact or degradation pathways.

ANone: The provided abstracts do not provide detailed information about the dissolution and solubility of this compound.

ANone: The provided abstracts do not explicitly describe the validation procedures for analytical methods used in this compound research.

ANone: The provided abstracts do not provide specific details about quality control measures associated with this compound.

ANone: The provided abstracts primarily highlight the intended immunomodulatory effects of this compound, focusing on its role in reducing circulating lymphocytes. [1-4, 6, 10]

ANone: The provided abstracts do not specifically address any interactions between this compound and drug transporters.

ANone: The abstracts do not provide information about this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research does not discuss recycling or waste management strategies associated with this compound.

ANone: While not explicitly stated, the research utilized various tools and resources, including:

  • Animal models: MRL/lpr mice for SLE, models for rheumatoid arthritis and Sjögren's syndrome. [, , , , , ]
  • Cell-based assays: Flow cytometry, real-time migration assays. [, , ]
  • Clinical trials: Phase 2 trials (CARE and ID-064A203), Phase 3 trial (OPUS). [, , , ]
  • Analytical techniques: Radiolabeling for mass balance studies. []

ANone: Key milestones in this compound's development include:

  • Preclinical validation: Demonstrating efficacy in various animal models of autoimmune diseases, including SLE, rheumatoid arthritis, and Sjögren's syndrome. [, , , , , ]
  • Phase 2 clinical trials: Completion of two Phase 2 trials (CARE and ID-064A203) demonstrating safety, tolerability, and preliminary efficacy in SLE patients. [, , ]
  • Phase 3 trial initiation: Advancement of this compound into a Phase 3 clinical trial program (OPUS) for evaluating its efficacy and safety in a larger population of SLE patients. []

ANone: The development of this compound exemplifies a multidisciplinary effort, involving:

  • Medicinal chemistry: Designing and synthesizing this compound as a selective S1P1 modulator. []
  • Pharmacology: Characterizing this compound's pharmacokinetics, pharmacodynamics, and safety profile. [, , , ]
  • Clinical research: Conducting clinical trials to evaluate this compound's efficacy and safety in patients with autoimmune diseases. [, , , ]

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